Introduction: The Strategic Combination of Fluorine and a Saturated Heterocycle in Modern Drug Design
Introduction: The Strategic Combination of Fluorine and a Saturated Heterocycle in Modern Drug Design
An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)oxane-4-carboxylic acid
In the landscape of contemporary medicinal chemistry, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The strategic incorporation of specific structural motifs is a cornerstone of this endeavor. 2-(Trifluoromethyl)oxane-4-carboxylic acid (CAS Number: 1864428-00-1) represents a fascinating convergence of three key structural elements: a potent electron-withdrawing trifluoromethyl (CF3) group, a saturated oxane (tetrahydropyran) ring, and a versatile carboxylic acid handle. This guide provides an in-depth analysis of the expected physicochemical properties of this molecule, the experimental methodologies required for their precise determination, and the implications of these properties for researchers in drug discovery and development.
The introduction of a trifluoromethyl group is a well-established strategy to modulate a molecule's characteristics. It can significantly enhance metabolic stability, increase lipophilicity, and alter electronic properties, thereby influencing binding affinity and bioavailability.[1][2][3][4][5] The oxane ring, a non-aromatic, sp3-rich heterocycle, serves to increase the three-dimensional character of a molecule, a feature often correlated with improved target selectivity and reduced attrition rates for clinical candidates.[6] Furthermore, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility and modulating interactions with biological targets.[7][8][9]
This document moves beyond a simple data sheet, offering a holistic view grounded in established chemical principles and field-proven experimental workflows.
Molecular Structure and Stereochemistry
The fundamental structure of 2-(Trifluoromethyl)oxane-4-carboxylic acid combines a tetrahydropyran ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with a carboxylic acid.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Lipophilicity (LogP & LogD)
LogP (the octanol-water partition coefficient for the neutral species) and LogD (the distribution coefficient at a specific pH) are crucial predictors of membrane permeability and overall ADME properties.
Methodology: Shake-Flask Method (OECD Guideline 107)
While labor-intensive, this method remains the most reliable for generating definitive LogP values.
Workflow:
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Phase Preparation: High-purity n-octanol and buffered water (or 0.1 M HCl for LogP to ensure the acid is protonated) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation.
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Partitioning: A known concentration of the compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken at a constant temperature until equilibrium is reached (typically 24 hours).
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is accurately measured using a validated analytical method, typically HPLC-UV or LC-MS/MS. [10][11][12]5. Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Causality: Pre-saturation of the solvents is essential to prevent volume changes during the experiment, which would introduce errors. Centrifugation is a critical step to avoid cross-contamination of the phases from micro-emulsions. For LogD7.4, the aqueous phase is buffered to pH 7.4 to ensure the correct ionization state is maintained.
Structural and Purity Analysis
Confirming the identity and purity of the compound is a prerequisite for any further study.
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will confirm the proton environment, including the diastereotopic protons of the oxane ring and the acidic proton.
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¹³C NMR: Will show distinct signals for the carboxylic acid carbon, the carbons of the oxane ring, and the carbon of the CF3 group (which will appear as a quartet due to C-F coupling).
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¹⁹F NMR: Is essential for fluorinated compounds. It will show a singlet (or two singlets for diastereomers) corresponding to the CF3 group, confirming its presence and purity.
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-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
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High-Performance Liquid Chromatography (HPLC): Used with a suitable detector (e.g., UV or MS) to determine the purity of the compound. A gradient elution method is typically employed to resolve the main compound from any impurities.
Implications for Drug Discovery and Development
The physicochemical profile of 2-(Trifluoromethyl)oxane-4-carboxylic acid positions it as an intriguing building block or candidate molecule.
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Acidity (pKa): The predicted low pKa ensures that the molecule will be fully ionized at physiological pH. This can be advantageous for aqueous solubility but may present challenges for passive diffusion across cell membranes. The anionic charge could be exploited for targeted transport or to anchor the molecule in a basic binding pocket of a target protein.
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Lipophilicity (LogP/LogD): The balanced lipophilicity, as indicated by the predicted LogP and LogD values, is promising. It suggests the molecule may have sufficient lipophilicity to interact with lipid bilayers without being so "greasy" that it suffers from poor solubility or high non-specific binding.
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Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. [1]This is a significant advantage for improving a drug's half-life and oral bioavailability. The oxane ring is also generally more metabolically stable than more labile heterocyclic systems.
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Drug-likeness: With a low molecular weight and adherence to other "Rule of 5" parameters, the compound has a favorable starting point for development into an orally bioavailable drug. The sp3-rich oxane core provides structural complexity that is often favored in modern drug discovery campaigns to achieve higher selectivity. [6]
Conclusion
2-(Trifluoromethyl)oxane-4-carboxylic acid is a molecule designed with intent, combining the metabolic stability and electronic influence of the trifluoromethyl group with the favorable three-dimensional geometry and polarity of the oxane ring. While this guide provides a robust framework for understanding its expected physicochemical properties, it is the rigorous application of the described experimental protocols that will ultimately validate its potential. The interplay between its acidity, lipophilicity, and structural features makes it a compelling scaffold for scientists and researchers aiming to develop next-generation therapeutics with finely tuned properties for enhanced efficacy and safety.
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